molecular formula C9H5KN2O3 B6151692 potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate CAS No. 1023511-63-8

potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Cat. No.: B6151692
CAS No.: 1023511-63-8
M. Wt: 228.25 g/mol
InChI Key: QYIZOGVOANIGHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with isocyanates or carbodiimides, followed by cyclization to form the quinazoline ring. The reaction is often carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the potassium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the quinazoline ring. These derivatives can exhibit diverse biological and chemical properties .

Scientific Research Applications

Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, quinazoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate is unique due to its specific potassium salt form, which can influence its solubility and reactivity. Additionally, the presence of the 2-oxo group and the carboxylate functionality provides distinct chemical properties that can be exploited in various applications .

Properties

CAS No.

1023511-63-8

Molecular Formula

C9H5KN2O3

Molecular Weight

228.25 g/mol

IUPAC Name

potassium;2-oxo-1H-quinazoline-4-carboxylate

InChI

InChI=1S/C9H6N2O3.K/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7;/h1-4H,(H,12,13)(H,10,11,14);/q;+1/p-1

InChI Key

QYIZOGVOANIGHL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.